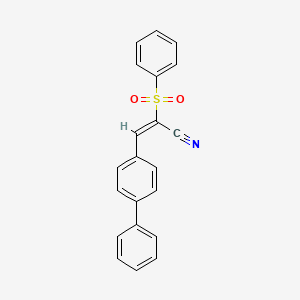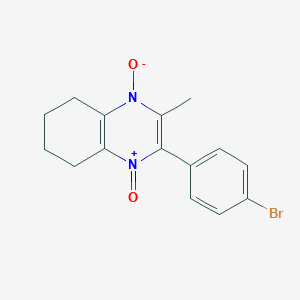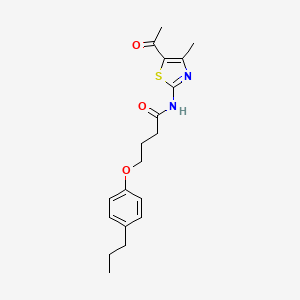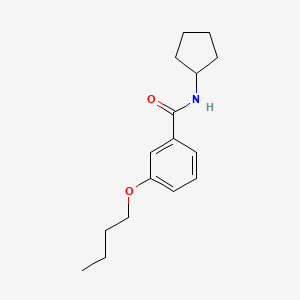
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile
描述
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile, also known as BPA, is a compound that has been widely researched due to its potential applications in the field of medicinal chemistry. BPA belongs to the class of acrylonitrile derivatives and is known for its ability to inhibit several important enzymes in the body.
作用机制
The mechanism of action of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting these enzymes, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile disrupts the acid-base balance in the body, leading to a decrease in pH. This decrease in pH has been shown to have several physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is its ability to inhibit several important enzymes, making it a versatile tool for research. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is readily available in large quantities, making it easy to obtain for research purposes. However, one of the limitations of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile is its potential toxicity. While 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have anticancer properties, it has also been shown to have toxic effects on normal cells at high concentrations.
未来方向
There are several future directions for research on 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new cancer drugs based on 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile could be investigated for its potential use as a diagnostic tool for various diseases. Another area of research is the investigation of the potential toxicity of 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile and the development of safer derivatives. Finally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile could be investigated for its potential use in the treatment of neurodegenerative diseases.
科学研究应用
3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit several important enzymes, including carbonic anhydrases, which are involved in a variety of physiological processes. 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs. Additionally, 3-(4-biphenylyl)-2-(phenylsulfonyl)acrylonitrile has been investigated for its potential use as a diagnostic tool for various diseases.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-phenylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c22-16-21(25(23,24)20-9-5-2-6-10-20)15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXFZWLYDINHF-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(biphenyl-4-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide](/img/structure/B4772363.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)


![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
